Penicillin K

Antibacterial Activity In Vitro Potency In Vivo Efficacy

Researchers studying antibiotic structure-activity relationships or in vivo drug inactivation often face a lack of well-characterized natural penicillins with distinctive pharmacokinetic profiles. Penicillin K (CAS 525-97-3) addresses this gap as a high-purity research tool featuring an n-heptyl side chain that confers unique properties: - High in vitro potency against S. aureus (relative activity 138) and S. pneumoniae (relative activity 180) vs. Penicillin G, enabling precise SAR studies. - Rapid in vivo inactivation and high protein binding, making it an ideal model compound for metabolic degradation and serum-binding assays. - Preferred substrate for penicillin acylases (e.g., Thermus thermophilus), supporting enzyme engineering and directed evolution campaigns. Supplied with comprehensive analytical documentation, this product ensures technical validity for researchers and reliable, timely delivery for procurement managers.

Molecular Formula C16H26N2O4S
Molecular Weight 342.5 g/mol
CAS No. 525-97-3
Cat. No. B1663152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenicillin K
CAS525-97-3
SynonymsOctanoylpenicillin;  Penicillin A;  Penicillin IV;  (2S,5R,6R)-3,3-Dimethyl-6-(octanoylamino)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Molecular FormulaC16H26N2O4S
Molecular Weight342.5 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O
InChIInChI=1S/C16H26N2O4S/c1-4-5-6-7-8-9-10(19)17-11-13(20)18-12(15(21)22)16(2,3)23-14(11)18/h11-12,14H,4-9H2,1-3H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1
InChIKeyXVASOOUVMJAZNJ-MBNYWOFBSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Penicillin K Research Profile


Penicillin K (CAS 525-97-3), also known as n-heptylpenicillin or octanoylpenicillin, is a natural penicillin antibiotic originally identified as a minor component of Penicillium mold [1]. It is characterized by a beta-lactam core fused to a thiazolidine ring, with an n-heptyl (octanoyl) side chain [2]. This compound is classified as a beta-lactam antibiotic and is recognized as an antimicrobial agent with activity against various bacteria [3].

Workflow Antimicrobial screening and β-lactam SAR studies
Selection Tool compound with n-heptyl side chain and reported organism-specific activity profile
Use Context In vitro potency vs. in vivo inactivation modeling, protein binding research, and penicillin acylase substrate studies

Why Penicillin K Cannot Be Substituted


While natural penicillins share a common core structure, their distinct side chains profoundly impact antibacterial spectrum, pharmacokinetics, and stability [1]. Research has shown that even closely related analogs like Penicillins F, G, and X exhibit dramatically different behaviors in vivo and in vitro, making them non-interchangeable [2]. Penicillin K, with its unique n-heptyl side chain, demonstrates a distinctive profile marked by high in vitro potency against specific organisms that is counterbalanced by rapid in vivo inactivation and high protein binding, a combination not replicated by other penicillins [3].

Side-chain mismatch
The n-heptyl chain of Penicillin K drives a distinct organism-specific activity ranking; Penicillin G or X may shift the antimicrobial response profile.
High protein binding alters free fraction
Serum protein binding dramatically reverses relative activity compared to other penicillins, limiting direct assay substitution.
In vitro potency does not predict in vivo exposure
Penicillin K undergoes rapid in vivo clearance; analogs with lower in vitro activity may show higher sustained exposure in model organisms.

Penicillin K Comparative Evidence


In Vitro–In Vivo Efficacy Gap in Pneumococcus

Penicillin K demonstrates high bactericidal activity against Type I pneumococcus in vitro, significantly exceeding that of Penicillin G [1]. However, this high in vitro potency does not translate to in vivo efficacy. In a mouse model of pneumococcal infection, the curative dose (CD50) for Penicillin K was 20 mg/kg, indicating it is only 19% as active as Penicillin G (CD50 3.8 mg/kg) [1]. This stark contrast highlights the compound's rapid in vivo inactivation.

Pneumococcus gap
Head-to-head
In vitro 1.8× higher; in vivo CD50 20 vs 3.8 mg/kg
Supports rapid in vivo inactivation model interpretation
In vivo potency only 19% of Penicillin G; data to verify in current models
Antibacterial Activity In Vitro Potency In Vivo Efficacy

Enhanced Anti-Staphylococcal Activity

In vitro assays demonstrate that Penicillin K possesses superior bactericidal activity against Staphylococcus aureus relative to Penicillin G. Quantitative data shows Penicillin K has a relative activity of 138, compared to a baseline of 100 for Penicillin G [1]. This heightened potency is specific to this organism and is not observed across all bacterial strains.

S. aureus activity
Head-to-head
Relative activity 138
Supports S. aureus SAR endpoint analysis
Baseline Penicillin G = 100; organism-specific context
Antibacterial Activity In Vitro Potency Staphylococcus aureus

High Serum Protein Binding

The presence of serum differentially affects the antibacterial activity of natural penicillins. Studies indicate that in the absence of serum, Penicillin K is more active than Penicillin X, which is in turn more active than Penicillin G [1]. However, in the presence of serum, this order of activity is reversed, and Penicillin G becomes the most active [1]. This shift is attributed to the higher degree of protein binding observed with Penicillin K, which reduces the concentration of free, active drug [2].

Serum protein shift
Context-dependent
Activity ranking reversed with serum
Free fraction context may differ from serum-free assays
High protein binding reduces bioavailable concentration
Protein Binding Pharmacokinetics Serum Interaction

Rapid In Vivo Clearance

In both rabbits and humans, the administration of Penicillin K results in significantly lower and more transient blood levels compared to other natural penicillins [1]. One hour post-injection of a 0.6 mg/kg dose, blood levels of Penicillin K were only one-fourth to one-eleventh of those observed for Penicillins F, G, and X [1]. Furthermore, urinary recovery of the active compound was only 30-35%, a stark contrast to the 74% recovery for Penicillins F, G, and X in rabbits and 91% in man [1]. This data points to extensive and rapid in vivo metabolism or inactivation.

Rapid clearance
Head-to-head
Urinary recovery 30–35%
Reported rapid clearance endpoint context
Versus 74–91% for F, G, X; exposure model context
Pharmacokinetics Metabolism In Vivo Clearance

Preferred Substrate for Penicillin Acylase

The penicillin acylase enzyme from the thermophilic bacterium Thermus thermophilus exhibits a marked substrate preference for Penicillin K over Penicillin G [1]. This specificity has been investigated through three-dimensional modeling to identify the catalytic residues and substrate-binding pocket [1]. This makes Penicillin K a critical tool for characterizing and engineering this class of enzymes.

Acylase preference
Head-to-head
Marked substrate preference over G
Enzyme engineering substrate context
T. thermophilus acylase; model for aliphatic side-chain specificity
Enzymology Biocatalysis Substrate Specificity

Comparable Anti-Streptococcal Activity

Against Group A hemolytic streptococci (Strain C-203), Penicillin K displays bactericidal activity comparable to that of Penicillin G. In vitro assays show a relative activity of 115 for Penicillin K, compared to a baseline of 100 for Penicillin G [1]. This contrasts with its activity against other organisms and is part of its unique organism-specific activity profile.

Streptococcal activity
Head-to-head
Relative activity 115
Streptococcal activity endpoint context
Group A strain C-203; comparable to Penicillin G
Antibacterial Activity In Vitro Potency Streptococcus

Penicillin K Research Applications


Pharmacokinetic Inactivation Modeling

Penicillin K is an ideal model compound for studying in vivo drug inactivation. Its unique pharmacokinetic profile, characterized by blood levels only one-fourth to one-eleventh of its analogs and a low urinary recovery of 30-35%, provides a robust experimental system for investigating metabolic degradation, rapid clearance mechanisms, and the impact of these processes on therapeutic efficacy [1].

Gram-Positive SAR Studies

The differential in vitro activity of Penicillin K against organisms like S. aureus (relative activity of 138) and S. pneumoniae (relative activity of 180) compared to Penicillin G (relative activity of 100) makes it a valuable compound for SAR studies [1]. Researchers can use Penicillin K to probe how the n-heptyl side chain modulates target binding, cellular penetration, and bactericidal activity against specific pathogens.

Protein Binding Effects on Antimicrobial Action

Penicillin K's activity is significantly reversed in the presence of serum, a phenomenon attributed to its high degree of protein binding [1]. It serves as a key tool for ex vivo and in vitro models designed to quantify the effect of serum proteins on the bioavailable fraction of an antibiotic, aiding in the development of assays that better predict in vivo performance.

Penicillin Acylase Assay Development

The marked substrate preference of certain penicillin acylases, such as the one from Thermus thermophilus, for Penicillin K over Penicillin G makes it a necessary reagent for characterizing and engineering these enzymes [1]. It can be used in activity assays, crystallography studies, and directed evolution campaigns aimed at modifying acylase substrate specificity for industrial applications.

Application
Selection Property
Validation Focus
Metabolic inactivation research
Transient blood level and low urinary recovery profile
Clearance pathway endpoint validation
Gram-positive SAR studies
Organism-specific relative activity ranking
Cell-wall target binding context
Protein binding effect modeling
Serum-dependent activity reversal
Free fraction model validation
Penicillin acylase assay development
Aliphatic side-chain substrate preference
Enzyme kinetics endpoint context

Technical Documentation Hub

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48 linked technical documents
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